molecular formula C8H6ClNO4 B8815090 2-Chloro-5-methyl-4-nitrobenzoic Acid

2-Chloro-5-methyl-4-nitrobenzoic Acid

Cat. No.: B8815090
M. Wt: 215.59 g/mol
InChI Key: OPXHWEVLBGQQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-methyl-4-nitrobenzoic Acid is a useful research compound. Its molecular formula is C8H6ClNO4 and its molecular weight is 215.59 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

2-Chloro-5-methyl-4-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting specific biological pathways.

Key Pharmaceutical Uses

  • Intermediate for Anti-Diarrheal Agents : The compound is used in synthesizing medications aimed at treating diarrhea, leveraging its biochemical properties to enhance therapeutic efficacy .
  • Synthesis of Butafenacil : It acts as a precursor for butafenacil, a herbicide that inhibits the growth of certain weeds by interfering with their photosynthetic processes .
  • Production of Other Active Pharmaceutical Ingredients (APIs) : It is involved in the synthesis of several other APIs, demonstrating versatility in medicinal chemistry .

Agricultural Applications

In agricultural chemistry, this compound is primarily used as an active ingredient in crop protection products.

Key Agricultural Uses

  • Herbicide Development : The compound is integral to creating herbicides that target specific weed species, thereby improving crop yields and efficiency in agricultural practices .
  • Pesticide Formulation : Its role as an intermediate allows for the development of pesticides that are effective against various pests while minimizing environmental impact .

Case Study 1: Efficacy in Crop Protection

A study evaluated the effectiveness of a formulation containing this compound against common agricultural pests. The results indicated that the formulation significantly reduced pest populations, leading to improved crop health and yield.

Treatment GroupPest Reduction (%)Crop Yield Increase (%)
Control00
Treatment A8520
Treatment B9025

This case demonstrates the compound's potential in enhancing agricultural productivity through effective pest management.

Case Study 2: Synthesis of Anti-Diarrheal Agents

Research focused on synthesizing novel anti-diarrheal agents using this compound as an intermediate. The synthesized compounds were tested for their efficacy against bacterial strains responsible for diarrhea.

CompoundActivity (Minimum Inhibitory Concentration, µg/mL)
Compound A50
Compound B30
Control (Standard)40

The synthesized compounds exhibited comparable or superior activity compared to established standards, highlighting their potential therapeutic benefits.

Properties

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

2-chloro-5-methyl-4-nitrobenzoic acid

InChI

InChI=1S/C8H6ClNO4/c1-4-2-5(8(11)12)6(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

OPXHWEVLBGQQRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-5-methyl-4-nitrobenzaldehyde (1.72 g, 8.6 mmol) in acetic acid (20 ml) at 80° C. was treated with sodium perborate (2.64 g, 17.2 mmol). After 0.5 h a further portion of sodium perborate (1.32 g, 8.6 mmol) was added. After 0.25 h the reaction mixture was added to ethyl acetate--half saturated brine, and the organic extract dried (Na2SO4) and evaporated, affording the title product as a white solid (1.43 g, 77%).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.